

On-Target Efficacy of DS45500853: A Comparative Analysis of ERRα Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DS45500853	
Cat. No.:	B12420038	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the on-target effects of **DS45500853**, a known Estrogen-Related Receptor α (ERR α) agonist. This document presents supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other relevant ERR α modulators.

DS45500853 has been identified as an agonist of the Estrogen-Related Receptor α (ERR α), a nuclear receptor that plays a crucial role in the regulation of cellular energy metabolism.[1] This guide aims to provide a detailed overview of its on-target effects, supported by quantitative data, and to compare its performance with other known ERR α agonists and inverse agonists.

Comparative Analysis of ERRa Modulators

To contextualize the on-target effects of **DS45500853**, its activity is compared with other known ERRα modulators. The following tables summarize the available quantitative data for **DS45500853** and selected alternatives.

Table 1: In Vitro Activity of ERRα Agonists



Compoun d	Target	Assay Type	Cell Line	Endpoint	Value	Referenc e
DS455008 53	ERRα	Transcripti onal Activity	MG63	EC50	5.4 µM	[1]
DS455008 53	ERRα	RIP140 Binding Inhibition	-	IC50	0.80 µM	[1][2][3]
DS203627 25	ERRα	RIP140 Binding Inhibition	-	IC50	0.6 μΜ	[2][3]
SLU-PP- 332	ERRα, ERRβ, ERRy	Transcripti onal Activity	-	EC50	98 nM (ERRα), 230 nM (ERRβ), 430 nM (ERRy)	[2][4][5][6] [7]

Table 2: In Vitro Activity of ERR α Inverse Agonists



Compoun d	Target	Assay Type	Cell Line	Endpoint	Value	Referenc e
XCT-790	ERRα	Transcripti onal Activity	-	IC50	0.37 μΜ	[3][8]
XCT-790	ERRα	Cell Proliferatio n	MDA-MB- 231	IC50	13.7 μM (48h)	[9]
XCT-790	ERRα	Cell Proliferatio n	BT-549	IC50	13.3 μM (48h)	[9]
GSK5182	ERRy	Transcripti onal Activity	-	IC50	79 nM	[10][11][12] [13]

Experimental Protocols

The following sections detail the general methodologies for the key experiments cited in this guide.

ERRα Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is designed to measure the ability of a compound to activate or inhibit the transcriptional activity of ERR α .

Principle: A reporter gene, typically luciferase, is placed under the control of a promoter containing ERR α response elements. Cells are engineered to express both ERR α and this reporter construct. When an agonist binds to ERR α , it activates the transcription of the luciferase gene, leading to an increase in light emission upon addition of a substrate. Conversely, an inverse agonist will decrease the basal transcriptional activity.

General Protocol:



- Cell Culture: Human cell lines, such as HEK293 or MG63, are stably or transiently transfected with expression vectors for ERRα and the luciferase reporter construct.
- Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., DS45500853) or a vehicle control.
- Incubation: The cells are incubated for a specific period (e.g., 18-24 hours) to allow for compound-induced changes in gene expression.
- Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added to the cell lysate.
- Signal Detection: The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
- Data Analysis: The data is typically plotted as a dose-response curve, and the EC50 (for agonists) or IC50 (for inverse agonists) value is calculated.

ERRα Ligand Binding Assay (RIP140 Co-repressor Binding Inhibition)

This assay determines the ability of a compound to modulate the interaction between ERR α and its co-regulators, such as the co-repressor RIP140.

Principle: This is a competitive binding assay where the test compound competes with a labeled peptide derived from a co-regulator (in this case, RIP140) for binding to the ERR α ligand-binding domain (LBD).

General Protocol:

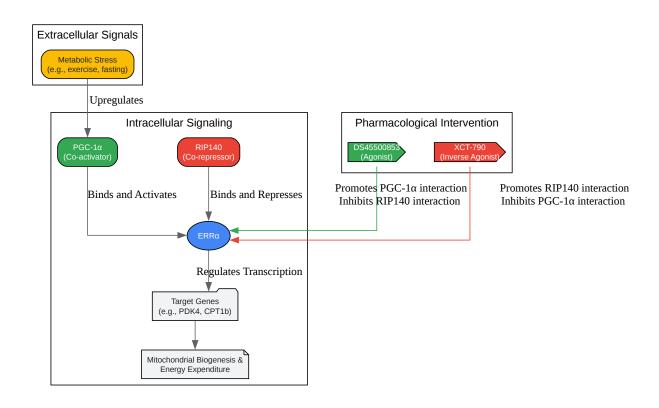
- Reagents: Purified recombinant ERRα LBD (e.g., GST-tagged) and a labeled (e.g., fluorescently or radioactively) RIP140 co-repressor peptide are required.
- Assay Setup: The ERRα LBD, the labeled RIP140 peptide, and varying concentrations of the test compound are incubated together in a suitable buffer.
- Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.



- Detection of Bound Complex: The amount of labeled RIP140 peptide bound to the ERRα LBD is quantified. This can be achieved through various methods, such as scintillation proximity assay (SPA), fluorescence polarization (FP), or AlphaScreen.
- Data Analysis: The percentage of inhibition of the labeled peptide binding is calculated for each concentration of the test compound. The data is then used to generate a doseresponse curve and determine the IC50 value.

Mandatory Visualizations ERRα Signaling Pathway



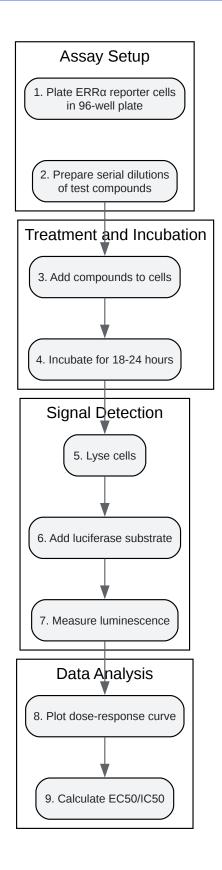


Click to download full resolution via product page

Caption: Simplified ERR α signaling pathway and points of intervention.

Experimental Workflow: Luciferase Reporter Assay





Click to download full resolution via product page

Caption: General workflow for an ERR α luciferase reporter assay.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SLU-PP-332|ERR Agonist|Exercise Mimetic [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with multiple cell signaling pathways PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- To cite this document: BenchChem. [On-Target Efficacy of DS45500853: A Comparative Analysis of ERRα Agonists]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420038#confirming-the-on-target-effects-of-ds45500853]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com